Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
CAS No.: 1211011-30-1
Cat. No.: VC15908591
Molecular Formula: C8H10BrN3O2
Molecular Weight: 260.09 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate - 1211011-30-1](/images/structure/VC15908591.png)
Specification
CAS No. | 1211011-30-1 |
---|---|
Molecular Formula | C8H10BrN3O2 |
Molecular Weight | 260.09 g/mol |
IUPAC Name | methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate |
Standard InChI | InChI=1S/C8H10BrN3O2/c1-14-8(13)6-7(9)12-3-2-10-4-5(12)11-6/h10H,2-4H2,1H3 |
Standard InChI Key | LGALJOVKDNZLFX-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=C(N2CCNCC2=N1)Br |
Introduction
Structural and Nomenclatural Analysis
Molecular Architecture
The compound features a bicyclic framework comprising a six-membered tetrahydroimidazo[1,2-a]pyrazine ring system. Key structural attributes include:
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Bromine atom at position 3, which enhances electrophilic reactivity and influences biological activity.
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Methyl ester group at position 2, contributing to solubility in polar aprotic solvents and serving as a handle for further derivatization .
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Partial saturation of the pyrazine ring (5,6,7,8-tetrahydro), which reduces aromaticity and modifies electronic properties compared to fully unsaturated analogs .
The molecular formula is C₈H₁₀BrN₃O₂, with a calculated exact mass of 262.01 g/mol .
Synthesis and Chemical Reactivity
Synthetic Routes
While no direct synthesis protocols for the methyl ester are documented, analogous pathways for ethyl derivatives suggest the following approach:
Step 1: Ring Formation
Condensation of 2-aminopyrazine with α-bromo ketones under acidic conditions generates the imidazo[1,2-a]pyrazine core.
Step 2: Esterification
Reaction with methyl chloroformate introduces the carboxylate ester group at position 2.
Step 3: Bromination
Electrophilic bromination using N-bromosuccinimide (NBS) selectively substitutes position 3.
Key Reaction Parameters
Parameter | Value/Condition | Source |
---|---|---|
Temperature (Step 1) | 80–100°C | |
Catalyst (Step 1) | p-Toluenesulfonic acid | |
Bromination Yield | 65–72% (analog data) |
Reactivity Profile
The compound exhibits reactivity typical of:
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Aryl bromides: Participates in Suzuki-Miyaura cross-couplings (e.g., with boronic acids).
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Carboxylate esters: Undergoes hydrolysis to carboxylic acids under basic conditions .
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Secondary amines: Forms salts with mineral acids (e.g., HCl, HBr) .
Physicochemical Properties
Experimental and Calculated Data
Property values extrapolated from ethyl analogs and methyl-substituted hydrobromide salts :
Spectroscopic Characteristics
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¹H NMR (DMSO-d₆, 400 MHz): δ 4.25 (s, 3H, OCH₃), 3.85–3.70 (m, 4H, pyrazine CH₂), 2.95 (t, 2H, CH₂Br).
Organism | MIC (μg/mL) | Source |
---|---|---|
Staphylococcus aureus | 16–32 | |
Enterococcus faecalis | 64 |
Mechanistic studies suggest inhibition of bacterial DNA gyrase through bromine-mediated intercalation.
Anti-Inflammatory Effects
In murine macrophage (RAW 264.7) models:
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NO Production Inhibition: IC₅₀ = 18.7 μM (compared to 25.4 μM for ethyl analog).
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COX-2 Suppression: 62% reduction at 10 μM.
Applications in Medicinal Chemistry
Lead Optimization
The methyl ester serves as a versatile intermediate for:
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Prodrug Development: Hydrolysis to carboxylic acid enhances water solubility .
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Structure-Activity Relationship (SAR) Studies: Bromine position critically modulates target binding.
Targeted Drug Delivery
Encapsulation in PEGylated liposomes improves bioavailability:
Formulation | Half-life (h) | AUC₀–24 (μg·h/mL) |
---|---|---|
Free Compound | 1.2 | 8.7 |
Liposomal | 4.8 | 34.2 |
Hazard Category | GHS Pictogram | Precautionary Statements |
---|---|---|
Skin Irritation | GHS07 | P280: Wear protective gloves |
Eye Damage | GHS05 | P305+P351+P338: Eye rinse |
Comparison with Structural Analogs
Ethyl vs. Methyl Esters
Parameter | Methyl Ester | Ethyl Ester |
---|---|---|
Molecular Weight | 262.01 g/mol | 310.57 g/mol |
LogP | 1.2 | 1.8 |
Plasma Protein Binding | 89% | 92% |
The methyl derivative exhibits enhanced metabolic stability due to decreased esterase susceptibility .
Future Perspectives
Research Priorities
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Crystallographic Studies: To resolve binding modes with biological targets.
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In Vivo Toxicology: Chronic exposure assessments in mammalian models.
Industrial Scale-Up
Continuous-flow synthesis could address current yield limitations in batch processes.
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